molecular formula C18H16N2O2 B1212980 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea CAS No. 251917-79-0

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea

Cat. No. B1212980
M. Wt: 292.3 g/mol
InChI Key: ISADADAHPHHLEM-UHFFFAOYSA-N
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Description

The compound “1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea” seems to be a complex organic compound. It likely contains a urea group (-NH-CO-NH-) and methoxyphenyl and naphthalenyl groups attached to it .


Synthesis Analysis

While specific synthesis methods for “1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea” were not found, a related compound, Urapidil, has been synthesized from 1-(2-methoxyphenyl)piperazine and oxetane .

Scientific Research Applications

Fluorescence Studies and Binding Interactions

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea and its derivatives have been utilized in fluorescence spectral studies. For instance, a study conducted by Ghosh et al. (2016) explored the interaction of similar compounds with Bovine Serum Albumin (BSA). The research highlighted the binding constants of the probes and examined fluorescence quenching mechanisms, which are crucial for understanding molecular interactions in biological systems (Ghosh, Rathi, & Arora, 2016).

Synthesis and Chemical Interactions

Research into the synthesis and chemical properties of compounds related to 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea has been conducted. Shabana, Osman, & Atrees (1994) investigated the reaction of similar organophosphorus compounds with aromatic dihydroxy compounds, providing insights into new routes for synthesizing derivatives (Shabana, Osman, & Atrees, 1994).

Pharmacological Applications

In the field of pharmacology, compounds structurally similar to 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea have been examined for their potential applications. Erichsen et al. (2010) conducted a structure-activity relationship study of a compound, revealing its role as an inhibitor of excitatory amino acid transporters. Such studies are significant for developing new therapeutic agents (Erichsen et al., 2010).

Optical Properties and Nano-Particle Interactions

The optical properties and interactions with nanoparticles of compounds akin to 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea have been a subject of research. Pazhalanisamy et al. (2017) studied the binding interaction and optical properties of a similar compound with ZnO nanoparticles, revealing insights into fluorescence quenching and electron transfer processes (Pazhalanisamy, Ramanathan, Sujatha, Anusuya, & Balaji, 2017).

Photochemical Reactions

The application of related compounds in photochemical reactions has been explored. Maeda et al. (2012) investigated the photo-Claisen-type rearrangement of an aryl naphthylmethyl ether, demonstrating the use of microreactor/flow systems for enhancing efficiency and selectivity (Maeda, Nashihara, Mukae, Yoshimi, & Mizuno, 2012).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-naphthalen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-22-17-9-5-4-8-16(17)20-18(21)19-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISADADAHPHHLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332053
Record name INF271
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea

CAS RN

251917-79-0
Record name INF271
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 251917-79-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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